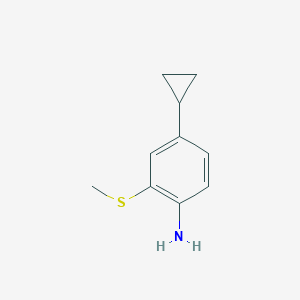

4-Cyclopropyl-2-(methylthio)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NS |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

4-cyclopropyl-2-methylsulfanylaniline |

InChI |

InChI=1S/C10H13NS/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3,11H2,1H3 |

InChI Key |

QFSMGURRUWJFOI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)C2CC2)N |

Origin of Product |

United States |

Synthesis and Characterization

A key step would be a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl (B3062369) group. The Suzuki-Miyaura coupling, using cyclopropylboronic acid in the presence of a suitable palladium catalyst and base, is a well-established method for forming carbon-carbon bonds on an aromatic ring.

Proposed Synthetic Route:

Starting Material: 4-Bromo-2-methylthioaniline

Reaction: Palladium-catalyzed Suzuki-Miyaura coupling.

Reagents: Cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or a more advanced catalyst system), and a base (e.g., K2CO3 or Cs2CO3).

Solvent: A suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

Product: 4-Cyclopropyl-2-(methylthio)aniline.

The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product would be isolated and purified using standard laboratory procedures like extraction and column chromatography.

The characterization of the final compound would rely on a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial to confirm the presence and connectivity of the cyclopropyl, methylthio, and aniline (B41778) moieties. The chemical shifts and coupling patterns would provide definitive structural evidence.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the primary amine and C-H stretches of the aromatic and cyclopropyl groups.

Physicochemical Properties

The predicted physicochemical properties of 4-Cyclopropyl-2-(methylthio)aniline are influenced by its unique substitution pattern. The combination of a non-polar cyclopropyl (B3062369) group and a polarizable methylthio group, along with the hydrogen-bonding capability of the amino group, results in a molecule with moderate polarity.

Predicted of this compound

| Property | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Molecular Formula | C10H13NS | Based on the chemical structure |

| Molecular Weight | 179.28 g/mol | Calculated from the atomic weights of the constituent elements |

| Appearance | Likely a pale yellow to brown oil or low-melting solid | Aniline (B41778) derivatives are often colored due to oxidation |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | The aromatic ring and alkyl groups reduce water solubility, while the overall structure is compatible with organic solvents |

| Boiling Point | Estimated to be >250 °C | Higher than aniline due to increased molecular weight and van der Waals forces |

| pKa (of the conjugate acid) | Predicted to be slightly lower than aniline | The ortho-methylthio group may exert a base-weakening inductive effect and steric hindrance around the amino group, a phenomenon known as the ortho effect quora.combyjus.com |

Rational Design and Synthesis of Derivatives

Functionalization of the Aniline (B41778) Nitrogen

The primary amine of the aniline moiety is a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and arylation. These reactions allow for the introduction of a wide range of substituents, which can significantly modulate the electronic and steric properties of the molecule.

The nucleophilic character of the aniline nitrogen facilitates its reaction with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Amidation: The reaction of 4-Cyclopropyl-2-(methylthio)aniline with acyl chlorides or carboxylic acids results in the formation of N-aryl amides. wikipedia.org This transformation is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of the acylating agent allows for the introduction of a diverse array of functionalities, from simple alkyl chains to complex heterocyclic systems. For instance, palladium-catalyzed coupling reactions of aryl halides and amides have shown good functional group compatibility, enabling the synthesis of a wide range of N-aryl amides in good to excellent yields. organic-chemistry.org

Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. The arylation of sulfonamides has been shown to be highly dependent on reaction concentrations and catalyst loadings. organic-chemistry.org These sulfonamide derivatives are of particular interest due to their prevalence in medicinal chemistry.

| Reagent Class | Reaction Type | Potential Products |

| Acyl Halides (e.g., Acetyl Chloride) | Amidation | N-(4-cyclopropyl-2-(methylthio)phenyl)acetamide |

| Carboxylic Acids (with coupling agents) | Amidation | Varied N-aryl amides |

| Sulfonyl Chlorides (e.g., Tosyl Chloride) | Sulfonamidation | N-(4-cyclopropyl-2-(methylthio)phenyl)-4-methylbenzenesulfonamide |

The introduction of alkyl or aryl groups directly onto the aniline nitrogen can be achieved through various synthetic methodologies.

N-Alkylation: N-alkylation of anilines can be accomplished using alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. psu.edu More controlled methods, such as reductive amination with aldehydes or ketones, or transition-metal-catalyzed reactions with alcohols, offer greater selectivity. nih.govresearchgate.net For example, visible-light-induced N-alkylation of anilines with alcohols has been developed as an environmentally friendly method. nih.gov

N-Arylation: The formation of a C-N bond between the aniline nitrogen and an aryl group is a powerful tool for constructing complex molecular architectures. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for this transformation, allowing for the coupling of anilines with a broad range of aryl halides and triflates.

| Reagent | Catalyst/Conditions | Potential Product |

| Benzyl Bromide | Base (e.g., K2CO3) | N-benzyl-4-cyclopropyl-2-(methylthio)aniline |

| Benzaldehyde | Reducing agent (e.g., NaBH4) | N-benzyl-4-cyclopropyl-2-(methylthio)aniline |

| Phenylboronic Acid | Copper(II) Acetate | N-phenyl-4-cyclopropyl-2-(methylthio)aniline |

| Bromobenzene | Palladium catalyst (e.g., Pd(OAc)2) | N-phenyl-4-cyclopropyl-2-(methylthio)aniline |

Modifications and Derivatizations of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often enhancing metabolic stability and influencing the conformational properties of a molecule. iris-biotech.denih.gov While generally stable, the strained three-membered ring can undergo specific chemical transformations.

The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism. hyphadiscovery.com However, under certain conditions, the ring can be functionalized or opened. For instance, donor-acceptor cyclopropanes can undergo ring-opening reactions in the presence of electrophiles or nucleophiles. nih.gov While the cyclopropyl group in this compound is not a classic donor-acceptor system, its electronic properties can be influenced by the substituents on the aromatic ring, potentially enabling specific ring-opening strategies under harsh conditions. More commonly, synthetic strategies focus on the introduction of substituents onto the cyclopropyl ring during its synthesis, prior to its incorporation into the aniline scaffold. organic-chemistry.org

| Reaction Type | Reagents/Conditions | Potential Outcome |

| Radical Halogenation | N-Bromosuccinimide, light | Bromination of the cyclopropyl ring |

| Cyclopropanation of a precursor alkene | Simmons-Smith or other cyclopropanation reagents | Introduction of a substituted cyclopropyl group |

| Ring-opening | Strong acid or electrophiles | Formation of an open-chain derivative |

Transformations of the Methylthio Functionality

The methylthio group is a versatile functional handle that can be readily transformed into other sulfur-containing moieties or used as a site for carbon-carbon bond formation.

The sulfur atom of the methylthio group can exist in various oxidation states, primarily as a sulfoxide (B87167) or a sulfone. These transformations can significantly alter the electronic and steric properties of the molecule.

Sulfoxide Formation: The selective oxidation of the sulfide (B99878) to a sulfoxide can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). acsgcipr.orgorganic-chemistry.org Careful control of the reaction conditions is necessary to avoid over-oxidation to the sulfone. acsgcipr.org The resulting sulfoxide introduces a chiral center at the sulfur atom.

Sulfone Formation: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents, yields the corresponding sulfone. acs.org Sulfones are valuable functional groups in their own right and can also serve as leaving groups in certain substitution reactions.

| Transformation | Oxidizing Agent | Potential Product |

| Sulfide to Sulfoxide | Hydrogen Peroxide (H2O2) | 4-Cyclopropyl-2-(methylsulfinyl)aniline |

| Sulfide to Sulfone | Potassium Permanganate (KMnO4) | 4-Cyclopropyl-2-(methylsulfonyl)aniline |

| Sulfoxide to Sulfone | Peracetic Acid | 4-Cyclopropyl-2-(methylsulfonyl)aniline |

The methylthio group can act as a leaving group in transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

Nickel-catalyzed cross-coupling reactions of aryl methyl sulfides with Grignard reagents or organoboron compounds have been developed. acs.orgacs.org These reactions provide a powerful method for introducing new aryl or alkyl substituents in place of the methylthio group. This desulfurative cross-coupling represents a valuable strategy for the late-stage functionalization of the aromatic ring. researchgate.net

| Coupling Partner | Catalyst System | Potential Product |

| Phenylmagnesium Bromide | NiCl2(dppp) | 2-Phenyl-4-cyclopropylaniline |

| Phenylboronic Acid | Palladium catalyst | 2-Phenyl-4-cyclopropylaniline |

| Alkyl Grignard Reagent | Nickel catalyst | 2-Alkyl-4-cyclopropylaniline |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules. iitj.ac.in The structure of this compound, featuring a primary amine, makes it an ideal component for several well-known MCRs, most notably the Ugi and Passerini reactions.

While direct, published examples detailing the use of this compound in MCRs are not extensively documented, the reactivity of the closely related 2-(methylthio)aniline (B147308) (MTA) scaffold in such reactions provides a strong basis for its application. Research has demonstrated the utility of the MTA moiety as a bidentate directing group in the Ugi four-component reaction (Ugi-4CR). researchgate.net In this context, an isocyanide, a carboxylic acid, and an aldehyde react with an amine—in this case, a derivative of 2-(methylthio)aniline—to produce α-acylamino carboxamide products. researchgate.netmdpi.com

The Ugi reaction is renowned for its capacity to create peptide-like structures and diverse heterocyclic compounds. mdpi.com The general mechanism involves the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate. The resulting intermediate undergoes an O- to N-acyl transfer (the Mumm rearrangement) to yield the final stable product.

The strategic advantage of using a 2-(methylthio)aniline derivative lies in the subsequent potential for the methylthio group to act as a directing group for post-MCR C-H bond functionalization, allowing for further diversification of the synthesized library. researchgate.net By extension, this compound is an excellent candidate for this "MCR/C-H activation" strategy, where the cyclopropyl group offers an additional vector for tuning the molecule's steric and electronic properties.

Table 1: Generalized Ugi Four-Component Reaction (Ugi-4CR) Scheme with this compound

| Reactant Type | Example Component | Role in Reaction | Resulting Moiety in Product |

| Amine | This compound | Forms imine; provides backbone | 4-Cyclopropyl-2-(methylthio)phenyl-amino group |

| Aldehyde/Ketone | R¹-CHO / R¹-CO-R² | Carbonyl component, forms imine | Substituent attached to the α-carbon |

| Carboxylic Acid | R³-COOH | Provides the acyl group | Acyl group on the amide nitrogen |

| Isocyanide | R⁴-NC | Provides the carboxamide backbone | Forms the N-substituted carboxamide |

This table illustrates the potential components for a Ugi-4CR utilizing the this compound scaffold to generate a diverse library of α-acylamino carboxamides.

Combinatorial and Diversity-Oriented Synthesis Utilizing the Scaffold

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies used in drug discovery to rapidly generate large collections of chemical compounds. nih.gov The this compound scaffold is particularly well-suited for these approaches due to its suitability as a building block in robust chemical reactions like MCRs.

The application of the 2-(methylthio)aniline (MTA) core in the Ugi reaction serves as a prime example of its use in generating chemical libraries. researchgate.net Research has shown that by systematically varying the aldehyde, carboxylic acid, and isocyanide components, a combinatorial library of Ugi adducts can be synthesized. researchgate.net This strategy is explicitly designed for creating diverse sets of amino acids and peptide systems. researchgate.net

The this compound scaffold enhances this potential for diversity in several ways:

Core Structure : It provides a rigid and functionally rich core upon which complexity can be built.

Multiple Diversity Points : In an MCR like the Ugi reaction, three points of diversity are introduced from the other reactants (R¹, R³, R⁴ in Table 1).

Inherent Functionality : The cyclopropyl group provides a lipophilic, conformationally constrained feature, which can be crucial for biological activity. The methylthio group, as previously mentioned, can serve as a handle for further, post-MCR modifications.

A diversity-oriented synthesis approach would leverage the this compound scaffold as a starting point. By combining it with a diverse set of aldehydes, carboxylic acids, and isocyanides in a combinatorial fashion, a library of compounds with significant structural variation can be produced. Each compound in the library would share the common core scaffold but differ in the peripheral substituents, allowing for a broad exploration of chemical space in the search for new bioactive molecules.

Table 2: Illustrative Library Generation Using the this compound Scaffold in a Ugi Reaction

| Library Member | Amine Component (Fixed) | Aldehyde Component (Variable) | Carboxylic Acid Component (Variable) | Isocyanide Component (Variable) |

| Compound 1 | This compound | Formaldehyde | Acetic Acid | tert-Butyl isocyanide |

| Compound 2 | This compound | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide |

| Compound 3 | This compound | Isobutyraldehyde | Propionic Acid | Benzyl isocyanide |

| Compound 4 | This compound | 4-Fluorobenzaldehyde | Glycine (Boc-protected) | Ethyl isocyanoacetate |

This table provides a simplified representation of how a diverse set of products can be generated from the single, constant this compound scaffold by varying the other three components in a Ugi reaction.

Applications in Advanced Chemical Methodologies

4-Cyclopropyl-2-(methylthio)aniline as a Versatile Synthetic Building Block

The aniline (B41778) scaffold is a fundamental building block in organic synthesis, and the introduction of cyclopropyl (B3062369) and methylthio groups at specific positions, as in this compound, significantly expands its synthetic utility. The cyclopropyl group, a three-membered carbocycle, introduces a degree of steric hindrance and possesses unique electronic properties that can influence the reactivity of the aniline ring. ontosight.ai Cyclopropylanilines are recognized as important intermediates in the pharmaceutical industry for the synthesis of complex therapeutic molecules. ontosight.ai The presence of the methylthio group further modulates the electronic environment of the aromatic ring.

The amino group of this compound can undergo a variety of chemical transformations common to aromatic amines. These include diazotization followed by substitution, acylation, and N-alkylation, providing access to a wide array of derivatives. For instance, the amino group can be converted into a diazonium salt, which can then be replaced by a range of other functional groups, a cornerstone of aromatic chemistry.

Furthermore, the aniline ring itself is activated towards electrophilic aromatic substitution. The positions for substitution are directed by the existing amino, cyclopropyl, and methylthio groups, allowing for regioselective introduction of additional functionalities. The interplay of the activating amino group and the other substituents offers a nuanced control over the synthesis of polysubstituted aromatic compounds.

While direct research on this compound as a building block is not extensively documented, the chemistry of related N-arylcyclopropylamines has been explored. For example, a variety of N-arylcyclopropylamines have been synthesized via palladium-catalyzed amination of aryl bromides with cyclopropylamine (B47189), demonstrating the feasibility of forming the core structure. researchgate.net This methodology underscores the potential for incorporating the cyclopropylamine motif into various aromatic systems, highlighting the accessibility of such building blocks for synthetic chemists. researchgate.net

Role in the Development of Chiral Catalysts and Ligands

Chiral ligands are crucial for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Aniline derivatives are frequently employed as precursors for the synthesis of chiral ligands. acs.org The structural framework of this compound, with its distinct substitution pattern, presents an interesting scaffold for the design of novel chiral ligands.

The amino group can be readily functionalized to introduce chelating moieties, such as phosphines, oxazolines, or other coordinating groups, which are essential for metal binding in a catalyst system. The steric bulk of the cyclopropyl group and the electronic influence of the methylthio group can create a specific chiral environment around the metal center. This, in turn, can induce high levels of enantioselectivity in catalytic reactions. For instance, chiral ligands based on metallocenes with planar and central chirality have shown great success in asymmetric catalysis. researchgate.net Similarly, the strategic placement of substituents on an aniline ring can lead to highly effective ligands for various transformations. oup.com

While specific examples of chiral catalysts derived directly from this compound are not readily found in the literature, the synthesis of chiral ligands from substituted anilines is a well-established strategy. thieme-connect.com For example, the synthesis of chiral N,N,P-tridentate Schiff base ligands has been achieved from chiral amino alcohols and substituted anilines. thieme-connect.com This suggests a viable pathway for the conversion of this compound into novel chiral ligands. The development of such ligands could lead to new catalytic systems for a range of asymmetric transformations, including hydrogenations, C-C bond formations, and cycloadditions.

Precursor for the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Aniline derivatives are versatile precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. The functional groups present in this compound offer multiple reaction sites for the construction of novel heterocyclic systems.

The amino group can participate in condensation reactions with carbonyl compounds to form imines, which can then undergo further cyclization to yield heterocycles like quinolines or benzodiazepines. For example, the reaction of anilines with dicarbonyl compounds is a classic method for the synthesis of quinolines. The substituents on the aniline ring, in this case, the cyclopropyl and methylthio groups, would be incorporated into the final heterocyclic structure, influencing its properties.

Furthermore, the aniline ring can be involved in cyclization reactions that form fused heterocyclic systems. For instance, the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole nucleus, utilizes an arylhydrazine, which can be prepared from the corresponding aniline. beilstein-journals.org By converting this compound to its hydrazine (B178648) derivative, it could serve as a precursor to novel, substituted indoles. The synthesis of carbazoles, which are structurally similar to indoles, can also be achieved from aniline derivatives. beilstein-journals.org

The presence of the sulfur atom in the methylthio group also opens up possibilities for the synthesis of sulfur-containing heterocycles. For example, thioanilides can be cyclized to form benzothiazoles. researchgate.net While this would involve a transformation of the methylthio group, it highlights the potential of this starting material in accessing diverse heterocyclic scaffolds. The use of cyclopropenone derivatives in the synthesis of various heterocyclic compounds also demonstrates the utility of strained ring systems in building complex molecular architectures. nih.gov

Integration into Automated Synthesis Platforms and Flow Chemistry

The increasing demand for the rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms and flow chemistry techniques. These technologies offer advantages in terms of efficiency, reproducibility, and safety. nih.gov The properties of this compound make it a potentially suitable candidate for integration into these modern synthetic workflows.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. The synthesis of spirocyclic tetrahydronaphthyridines, for example, has been successfully demonstrated using an automated continuous flow synthesis approach. nih.gov

The development of automated systems for tasks such as weighing, dissolving, and dispensing reagents has streamlined the synthesis process. youtube.com For instance, platforms that integrate liquid handling systems with automated sample storage can significantly reduce the time required for compound library synthesis. youtube.com The use of pre-packed capsules containing all the necessary reagents for a specific reaction further simplifies automated synthesis. synplechem.com

While there are no specific reports on the use of this compound in automated synthesis, its nature as a liquid or a low-melting solid would make it amenable to handling by automated liquid handlers. Its reactivity profile suggests that it could be employed in a variety of reactions that are commonly performed in flow reactors, such as nitrations, halogenations, and palladium-catalyzed cross-coupling reactions. The integration of such building blocks into automated platforms can accelerate the discovery of new molecules with desired properties. synthiaonline.com

Computational Chemistry and Theoretical Investigations

Electronic Structure and Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Cyclopropyl-2-(methylthio)aniline, these investigations would typically employ Density Functional Theory (DFT) methods, which offer a good balance between computational cost and accuracy.

The primary goals of these calculations would be to:

Determine Molecular Geometry: Optimize the molecule's three-dimensional structure to find its lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. Studies on substituted anilines have shown that electron-donating or -withdrawing groups significantly influence the geometry, particularly the planarity of the amino group relative to the aromatic ring.

Analyze Frontier Molecular Orbitals: Calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.

Map Electrostatic Potential (ESP): Generate an ESP map to visualize the charge distribution across the molecule. This map identifies electron-rich regions (negative potential), such as the nitrogen atom of the amine and the sulfur of the methylthio group, and electron-poor regions (positive potential), typically around the amino hydrogens and the aromatic ring protons.

Calculate Atomic Charges: Quantify the partial charge on each atom using methods like Mulliken or Natural Bond Orbital (NBO) analysis. This data provides insight into the polarity of bonds and the reactivity of different atomic sites. Research on other arylamines has correlated these charges with their mutagenic potential. nih.gov

These quantum chemical characterizations provide a foundational understanding of the molecule's electronic nature, which underpins its reactivity and interactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, particularly the rotation around the C-N and C-S bonds and the orientation of the cyclopropyl (B3062369) group, means it can exist in multiple conformations.

Conformational Analysis would involve systematically exploring the molecule's potential energy surface to identify stable conformers and the energy barriers between them. This is often done by performing relaxed scans of key dihedral angles using quantum mechanical methods. Such studies on related cyclopropylamines and substituted anilines have been crucial for understanding reaction mechanisms and stability. tandfonline.comtandfonline.com

Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of the molecule over time, providing insights that a static picture cannot. An MD simulation treats atoms as classical particles moving under a force field, which is a set of parameters describing the potential energy of the system. youtube.com For this compound, MD simulations could:

Explore conformational space in a simulated solvent environment, providing a more realistic picture of its dynamic behavior than gas-phase calculations. mdpi.com

Reveal preferred intramolecular interactions, such as hydrogen bonds or other non-covalent contacts.

Provide ensembles of structures for use in more advanced studies like molecular docking. The use of MD is increasingly seen as a way to generate more realistic receptor configurations for docking instead of relying on a single static crystal structure. youtube.com

MD simulations are powerful tools for bridging the gap between static molecular structures and the dynamic reality of molecular behavior in solution. mdanalysis.orgmdpi.com

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for investigating how chemical reactions occur. For this compound, this could involve studying its synthesis or its metabolic pathways. For instance, computational studies on the synthesis of other multi-substituted anilines have provided detailed mechanistic insights into domino rearrangement reactions. eurekalert.org

A typical mechanistic study using computational methods would involve:

Locating Transition States: Identifying the highest-energy structure along the reaction coordinate that connects reactants to products.

Calculating Activation Energies: Determining the energy barrier of the reaction, which is related to the reaction rate.

Verifying the Reaction Pathway: Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactant and product minima.

DFT calculations have been successfully used to investigate intramolecular radical additions to aniline (B41778) derivatives, revealing how substituents and polar effects influence reaction rates and outcomes. nih.gov Such an approach could be applied to understand the reactivity of the cyclopropyl and methylthio groups in this compound.

Prediction of Spectroscopic Properties and Experimental Validation

Quantum chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. Theoretical calculations of NMR parameters are a well-established field for aniline derivatives. researchgate.netchemicalbook.comresearchgate.nethmdb.ca For example, published ¹H NMR data for related substituted anilines show characteristic shifts that could be compared to predicted values. rsc.org

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed. These calculated frequencies are typically scaled by a factor to account for anharmonicity and other systematic errors, allowing for direct comparison with experimental IR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Below is a table illustrating the type of data that would be generated from such a predictive study for this compound, though the values are hypothetical.

| Proton Label | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| NH₂ | 3.5 - 4.5 | Data not available |

| Aromatic CH | 6.5 - 7.5 | Data not available |

| Cyclopropyl CH | 0.5 - 1.5 | Data not available |

| S-CH₃ | 2.0 - 2.5 | Data not available |

Molecular Recognition Studies and Ligand-Protein Interaction Profiling for Research Probes

Given that many aniline derivatives are biologically active, computational methods are crucial for understanding how they might interact with protein targets. Molecular docking is the primary tool for this purpose. uomisan.edu.iqneliti.com

The process involves:

Target Identification: Selecting a protein of interest, for example, a kinase or receptor implicated in a disease. The compound this compound is structurally related to known TYK2 inhibitors. nih.gov

Docking Simulation: Placing the 3D structure of the ligand (this compound) into the binding site of the protein target using a scoring function to estimate the binding affinity. nih.gov

Analysis of Binding Pose: Examining the predicted optimal binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and protein residues. mdpi.combenthamdirect.com

MD simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time. This provides a more dynamic and accurate picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Studies for Probe Development

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. uky.edunih.gov If a series of analogues of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed.

The steps include:

Data Collection: Assembling a dataset of compounds with measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that encode its physicochemical properties (e.g., logP, molecular weight, electronic properties, topological indices). Studies on aniline derivatives have identified key descriptors related to lipophilicity and electronic parameters. nih.govresearchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective research probes or drug candidates. researchgate.net

Advanced Analytical Techniques for Research Characterization

High-Resolution Spectroscopic Methods for Structural Elucidation of Derivatives

High-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the structural elucidation of 4-cyclopropyl-2-(methylthio)aniline and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a derivative like 2-methyl-4-(methylthio)aniline, which serves as a close structural analog, the aromatic protons typically appear as multiplets in the range of δ 7.12-7.08 ppm and a doublet at δ 6.66 ppm. The methyl protons of the methylthio group (S-CH₃) are expected to resonate as a singlet around δ 2.44 ppm, while the amine (NH₂) protons would appear as a broad singlet around δ 3.52 ppm rsc.org. For this compound, the cyclopropyl (B3062369) protons would introduce a characteristic set of multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides insights into the carbon skeleton. For 2-methyl-4-(methylthio)aniline, characteristic signals are observed for the aromatic carbons, with the carbon attached to the methylthio group appearing around δ 125.9 ppm and the carbon bearing the amino group at approximately δ 143.1 ppm. The methyl carbon of the methylthio group gives a signal around δ 18.8 ppm rsc.org. In the case of this compound, additional signals corresponding to the methine and methylene (B1212753) carbons of the cyclopropyl ring would be present. The complete assignment of ¹H and ¹³C NMR spectra for related substituted diethyl 1-methylthio-2-oxo-2-phenylethylphosphonates has been reported, demonstrating the power of these techniques in elucidating complex structures nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For an aromatic primary amine like this compound, characteristic N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and anti-symmetric stretching. nih.govyoutube.com The aromatic C-H stretching vibrations usually appear around 3030 cm⁻¹, while the C-N stretching of aromatic amines is observed in the 1250-1335 cm⁻¹ range. youtube.comresearchgate.net The presence of the methylthio and cyclopropyl groups will also contribute to the fingerprint region of the spectrum. A study on the influence of substituents on the IR spectrum of aromatic amines in different solvents has shown that the position of the N-H stretching frequencies can be affected by the electronic effects of the substituents. nih.gov The gas-phase IR spectrum of the related compound 4-(methylthio)aniline (B85588) is available in the NIST WebBook, providing a reference for the expected vibrational modes. nist.gov

| Spectroscopic Data for Related Compounds | |

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |

| 2-Methyl-4-(methylthio)aniline rsc.org | 7.12-7.08 (m, 2H), 6.66 (d, J = 8.0 Hz, 1H), 3.52 (s, br, 2H), 2.44 (s, 3H), 2.18 (s, 3H) |

| Compound | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 2-Methyl-4-(methylthio)aniline rsc.org | 143.1, 132.1, 128.7, 125.9, 123.3, 115.7, 18.8, 17.3 |

| Compound | Characteristic IR Absorptions (cm⁻¹) |

| Primary Aromatic Amines youtube.com | N-H stretch: 3400-3300 & 3330-3250 (two bands), N-H bend: 1650-1580, C-N stretch: 1335-1250 |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely involve several key pathways. A common fragmentation of aromatic compounds is the loss of a hydrogen atom to form a stable [M-1]⁺ ion. mdpi.com For sulfur-containing compounds, cleavage of the C-S bond can occur. In this case, the loss of the methyl radical (•CH₃) from the methylthio group would lead to the formation of a [M-15]⁺ ion. Another possible fragmentation is the cleavage of the bond between the aromatic ring and the sulfur atom, leading to ions corresponding to the cyclopropyl aniline (B41778) moiety and the methylthio radical.

The cyclopropyl group can also influence the fragmentation. Cyclopropane itself shows a characteristic loss of a hydrogen atom to form a stable cyclopropyl cation. mdpi.com In the context of this compound, fragmentation of the cyclopropyl ring could also occur, although this might be less favorable than the loss of the methyl group from the sulfur atom. The fragmentation of aromatic compounds often results in the formation of a tropylium (B1234903) ion (m/z 91) if a benzylic carbon is present; however, this is less likely to be a major fragment for this particular structure. nist.gov

A detailed analysis of the mass spectrum of the related compound 4-(methylthio)aniline is available on the mzCloud database, which shows various fragmentation pathways that can serve as a reference. mzcloud.org GC-MS analysis of aniline and its derivatives is a common method for their identification and quantification in various matrices. nih.govresearchgate.net

| Predicted Fragmentation Data for this compound | |

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M-1]⁺ | Loss of a hydrogen atom |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| [M-47]⁺ | Loss of the methylthio radical (•SCH₃) |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While no crystal structure for this compound itself has been reported in the searched literature, studies on closely related derivatives provide valuable insights into the potential solid-state packing and intermolecular interactions.

The presence of the bulky cyclopropyl group at the para position and the methylthio group at the ortho position will influence the molecular conformation and the way the molecules pack in the crystal. The interplay of hydrogen bonding, van der Waals forces, and potential π-π stacking interactions between the aromatic rings will dictate the final crystal structure. The synthesis and X-ray diffraction analysis of new pyrrolo[1,2-a] perkinelmer.comrsc.orgphenanthrolines have demonstrated how bulky substituents can induce helical chirality in the solid state. mdpi.com

| Crystallographic Data for a Related Derivative | |

| Compound Type | Schiff base of 2-(methylthiomethyl)aniline nih.gov |

| Key Structural Features | Intramolecular O-H···N hydrogen bonds |

| Intermolecular C-H···O and C-H···S contacts | |

| Influence of substituents on molecular conformation |

Chromatographic and Separation Science Applications for Purity and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. For aniline derivatives, reverse-phase HPLC is commonly employed. A study on the separation of aniline isomers demonstrated the effectiveness of C18 columns. chromforum.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsielc.com The separation of positional isomers of anilines can be challenging, but can be achieved by optimizing the stationary phase, mobile phase composition, and other chromatographic parameters. rsc.orgchromforum.org For instance, a method for the analysis of aniline on a Primesep 100 mixed-mode column has been developed using a simple mobile phase of water, acetonitrile, and sulfuric acid. sielc.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers even higher resolution and sensitivity for the analysis of aniline derivatives in complex matrices. youtube.comperkinelmer.comnih.govchrom-china.comd-nb.info

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like aniline derivatives. Capillary GC columns are typically used to achieve high separation efficiency. nih.gov EPA Method 8131 describes the determination of aniline and its derivatives by gas chromatography with a nitrogen-phosphorus detector (GC/NPD). epa.gov For qualitative confirmation, GC coupled with mass spectrometry (GC-MS) is the preferred method, as it provides both retention time and mass spectral data for unambiguous identification. researchgate.netepa.gov The analysis of aniline and other impurities in dicyclohexylamine (B1670486) products by GC and GC-MS has been reported, showcasing the utility of this technique in quality control. nih.gov

| Chromatographic Methods for Aniline Derivatives | |

| Technique | Typical Stationary Phase |

| HPLC chromforum.orgsielc.comsielc.com | C18, Mixed-mode |

| UPLC-MS/MS perkinelmer.comnih.govchrom-china.comd-nb.info | C18, Biphenyl |

| GC nih.govepa.gov | Capillary columns |

In-Situ Reaction Monitoring using Spectroscopic Probes

Process Analytical Technology (PAT) utilizes in-situ monitoring tools to gain real-time understanding and control over chemical reactions. mt.comcontinuaps.combruker.comwikipedia.orgwiley.com Spectroscopic probes, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for this purpose. youtube.com

In-situ FTIR Spectroscopy: By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be monitored continuously throughout the synthesis of this compound or its derivatives. This provides valuable kinetic and mechanistic information. For example, the formation of an intermediate or the completion of a reaction can be tracked by observing the appearance or disappearance of specific IR absorption bands. nih.govnih.govyoutube.comyoutube.comresearchgate.net

A study on the formation of arene diazonium salts and their subsequent Heck-Matsuda reaction demonstrated the utility of in-situ FTIR for monitoring these transformations without the need for time-consuming offline analysis like HPLC. nih.gov This approach allows for precise control of reaction parameters and can help identify and mitigate potential safety hazards associated with exothermic reactions. nih.govyoutube.com The application of in-situ FTIR is particularly beneficial for optimizing reaction conditions, improving yield and purity, and ensuring process safety and consistency. mt.comcontinuaps.combruker.comwikipedia.orgwiley.com

| In-Situ Reaction Monitoring Techniques | |

| Technique | Application in Synthesis of this compound Derivatives |

| In-situ FTIR nih.govnih.govyoutube.comyoutube.com | Real-time monitoring of reactant consumption and product formation. |

| Identification of reaction intermediates. | |

| Determination of reaction kinetics and endpoint. | |

| Optimization of reaction conditions for improved yield and purity. | |

| Enhanced process safety by monitoring exothermic events. |

Research Applications in Biological and Chemical Biology Contexts

Probing Protein Kinase Activity and Signal Transduction Pathways

The aniline (B41778) scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. The specific structural motifs of 4-cyclopropyl-2-(methylthio)aniline suggest its utility in the development of inhibitors targeting specific kinases involved in disease-related signal transduction pathways.

While direct studies on this compound are not extensively published, the core structure is highly relevant to the development of kinase inhibitors. For instance, the discovery of potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in autoimmune diseases, often involves the exploration of various aniline derivatives. nih.govnih.gov The development of dual TYK2/JAK1 inhibitors like brepocitinib (B610002) (PF-06700841) started from a conformationally constrained piperazinyl-pyrimidine scaffold, where aniline derivatives are crucial for establishing key interactions within the ATP-binding site of the kinase. nih.govnih.gov The cyclopropyl (B3062369) group can provide conformational rigidity and desirable metabolic properties, while the methylthio group can be a site for further chemical modification to enhance potency and selectivity.

Medicinal chemistry programs often synthesize libraries of aniline-based compounds to probe the structure-activity relationships (SAR) of a particular kinase. The data from such studies, even on related molecules, can inform the potential of this compound as a starting point for developing novel TYK2 inhibitors.

Table 1: Examples of Kinase Inhibitors with Aniline-based Scaffolds

| Inhibitor | Target Kinase(s) | Aniline-related Moiety |

| Deucravacitinib | TYK2 | |

| Brepocitinib (PF-06700841) | TYK2, JAK1 | |

| AZD6703 | p38α MAP kinase | N-cyclopropylbenzamide |

This table presents examples of kinase inhibitors that contain aniline or related structural motifs, highlighting the importance of this chemical class in kinase inhibitor design. Direct inhibition data for this compound is not currently available in the public domain.

The aniline moiety of this compound can serve as a crucial anchor for binding to various receptors. While specific receptor binding studies for this exact compound are not readily found, research on analogous structures provides valuable insights. For example, studies on nociceptin (B549756) receptor (ORL1) and classic opioid receptors have utilized peptides containing modified aniline-like structures to understand receptor-ligand interactions. researchgate.net The replacement of phenylalanine with tyrosine, which contains a hydroxylated phenyl ring analogous to a substituted aniline, led to compounds that could bind to both ORL1 and mu/kappa opioid receptors. researchgate.net This demonstrates how modifications on an aniline-like core can modulate receptor affinity and selectivity. Such principles could be applied to this compound to develop ligands for a variety of receptors, enabling detailed mechanistic studies of their function.

Development of Chemical Probes for Molecular Target Engagement Studies

A critical aspect of modern drug discovery is confirming that a drug candidate interacts with its intended molecular target within a complex cellular environment. Chemical probes, which are modified versions of a bioactive molecule, are indispensable tools for these target engagement studies.

The aniline group of this compound provides a convenient chemical handle for the attachment of fluorescent dyes. By synthesizing a fluorescently tagged analogue, researchers can visualize the localization of the compound within cells and tissues. This can provide valuable information about its distribution, accumulation in specific organelles, and interaction with its target protein. While no specific fluorescently tagged versions of this compound have been reported, the general principle is widely applied in chemical biology.

To definitively identify the protein targets of a small molecule, mass spectrometry-based proteomic approaches are often employed. This involves creating a derivative of the compound that incorporates a "mass tag," a stable isotope label that allows for the differentiation and quantification of proteins that bind to the probe. The aniline or methylthio group of this compound could be modified to include such a tag. This would enable researchers to perform chemoproteomic experiments to pull down and identify the specific protein targets of the compound from cell lysates, providing direct evidence of target engagement.

Mechanistic Investigations of Cellular Responses in vitro (e.g., Cytokine Modulation in Cell Lines for Pathway Analysis)

Given its potential as a kinase inhibitor, derivatives of this compound are likely to modulate cellular signaling pathways, leading to changes in cellular responses such as cytokine production.

In vitro studies using various cell lines are fundamental to understanding the mechanism of action of a potential drug molecule. For instance, compounds that inhibit the TYK2/JAK1 pathway are known to suppress the production of pro-inflammatory cytokines like IL-6, IL-12, and IL-23. nih.govnih.gov Therefore, it is plausible that novel inhibitors derived from this compound could be tested in cell-based assays to measure their effect on cytokine release from immune cells stimulated with inflammatory agents. A reduction in the secretion of specific cytokines would provide strong evidence for the on-target activity of the compound and its potential as an anti-inflammatory agent. ed.ac.ukacs.org

Table 2: Potential In Vitro Assays for Characterizing Derivatives of this compound

| Assay Type | Purpose | Example Cell Line | Measured Endpoint |

| Kinase Inhibition Assay | Determine IC50 against specific kinases | Recombinant Kinase | Phosphorylation of substrate |

| Receptor Binding Assay | Determine binding affinity to a target receptor | Cells expressing the receptor | Displacement of a radiolabeled ligand |

| Cytokine Release Assay | Measure the effect on inflammatory responses | Peripheral Blood Mononuclear Cells (PBMCs) | Levels of IL-6, TNF-α, etc. by ELISA |

| Cellular Proliferation Assay | Assess the impact on cell growth | Cancer cell lines | Cell viability (e.g., using MTT) |

This table outlines potential experimental approaches to characterize the biological activity of derivatives of this compound based on the known applications of structurally related compounds.

Structure-Based Design Principles for Ligand Optimization in Research

The chemical scaffold of this compound presents a unique combination of functional groups that are of significant interest in the realm of medicinal chemistry and drug design. The strategic incorporation of the cyclopropyl group, the methylthio ether, and the aniline moiety provides a versatile platform for ligand optimization. Structure-based design principles, which rely on understanding the three-dimensional structure of the target protein, can be effectively applied to derivatives of this compound to enhance their binding affinity, selectivity, and pharmacokinetic properties.

The aniline core of this compound is a well-established "hinge-binder" motif, particularly in the design of kinase inhibitors. researchgate.netresearchgate.net The amino group of the aniline can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region of a kinase's ATP-binding site. nih.govnih.govchemrxiv.org This interaction anchors the ligand in the active site, providing a solid foundation for potency. The planarity of the phenyl ring also allows for favorable stacking interactions with nearby aromatic residues.

The cyclopropyl group at the 4-position is a valuable substituent in medicinal chemistry for several reasons. Its small, rigid, and three-dimensional nature can introduce conformational constraints on the ligand, which can lead to a more favorable entropic contribution to binding. Furthermore, the cyclopropyl group is often associated with improved metabolic stability and potency. In the context of structure-based design, this group can be strategically positioned to probe small hydrophobic pockets within the target's binding site. The orientation of the cyclopropyl ring can be optimized to maximize van der Waals interactions and displace unfavorable water molecules, thereby enhancing binding affinity.

The methylthio group at the 2-position offers several avenues for ligand optimization. As a sulfur-containing group, it can participate in various non-covalent interactions, including hydrophobic and sulfur-pi interactions. The sulfur atom can also act as a hydrogen bond acceptor in certain contexts. The ortho-positioning of the methylthio group relative to the aniline's amino group can influence the latter's pKa and conformational preference, which in turn can fine-tune its interaction with the kinase hinge region.

Bioisosteric replacement is a key strategy in ligand optimization, and the methylthio group is amenable to such modifications. ajptr.comnih.govdrugdesign.org Replacing the methylthio group with other small functional groups can modulate the ligand's electronic properties, solubility, and metabolic stability. For instance, replacement with a methoxy (B1213986) group could alter hydrogen bonding potential, while substitution with a trifluoromethyl group would introduce a strong electron-withdrawing effect. The choice of bioisostere would be guided by the specific structural features of the target binding site.

To illustrate the application of these principles, consider a hypothetical kinase target. A structure-activity relationship (SAR) study might begin with this compound as a starting fragment. Subsequent modifications could explore the impact of altering the substituents on its biological activity, as depicted in the following hypothetical data tables.

Table 1: Hypothetical SAR of Modifications at the 4-Position

| Compound ID | 4-Position Substituent | IC₅₀ (nM) | Rationale for Modification |

| 1a | Cyclopropyl | 500 | Initial fragment |

| 1b | Isopropyl | 800 | Explore effect of increased steric bulk and flexibility |

| 1c | Tert-butyl | 1200 | Further increase in steric bulk |

| 1d | Phenyl | 300 | Introduce potential for pi-stacking interactions |

Table 2: Hypothetical SAR of Bioisosteric Replacements at the 2-Position

| Compound ID | 2-Position Substituent | IC₅₀ (nM) | Rationale for Modification |

| 2a | -SMe (methylthio) | 500 | Initial fragment |

| 2b | -OMe (methoxy) | 750 | Alter hydrogen bonding and electronic properties |

| 2c | -Cl (chloro) | 400 | Introduce halogen bonding potential |

| 2d | -CF₃ (trifluoromethyl) | 900 | Strong electron-withdrawing group |

These hypothetical tables demonstrate how systematic modifications, guided by structure-based design principles, can be used to optimize the initial this compound scaffold into a more potent ligand. The process would involve iterative cycles of chemical synthesis, biological testing, and structural analysis (e.g., X-ray crystallography or molecular modeling) to rationalize the observed SAR and guide the design of the next generation of compounds.

Future Perspectives and Emerging Research Directions

Expanding the Synthetic Utility of 4-Cyclopropyl-2-(methylthio)aniline

The true potential of this compound lies in its role as a versatile building block for the synthesis of more complex molecular architectures. The aniline (B41778) functional group serves as a primary reactive handle for a variety of chemical transformations. Future research is anticipated to focus on leveraging this reactivity to construct novel heterocyclic systems and complex organic molecules.

Key areas of exploration will likely include:

Diazotization Reactions: The amino group can be readily converted into a diazonium salt, a gateway to a plethora of functional groups such as halogens, hydroxyls, and cyano groups, thereby expanding the range of accessible derivatives.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, can be employed to form new carbon-nitrogen and carbon-carbon bonds, respectively. This would enable the synthesis of complex biaryl and N-aryl compounds with potential applications in materials science and pharmaceuticals.

Condensation Reactions: Reaction with dicarbonyl compounds can lead to the formation of various heterocyclic structures, including benzodiazepines and quinoxalines, which are privileged scaffolds in medicinal chemistry.

Development of Advanced Methodologies for Derivatization

The development of novel and efficient methods for the derivatization of this compound is crucial for unlocking its full potential. While classical methods for aniline modification are applicable, future research will likely focus on more advanced and selective methodologies.

| Derivatization Strategy | Potential Reagents/Catalysts | Expected Outcome |

| N-Acylation / N-Alkylation | Acid chlorides, Anhydrides, Alkyl halides | Introduction of diverse substituents on the nitrogen atom to modulate electronic and steric properties. |

| C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ru) | Site-selective functionalization of the aromatic ring, enabling the introduction of new functional groups at specific positions. |

| Oxidation of Methylthio Group | Oxidizing agents (e.g., H₂O₂, m-CPBA) | Conversion of the methylthio group to sulfoxide (B87167) or sulfone, which can alter the electronic properties and provide new coordination sites. |

These advanced derivatization techniques will allow for the fine-tuning of the molecule's properties for specific applications.

Integration into Systems Chemistry and Functional Materials Research

The unique electronic and structural features of this compound make it an intriguing candidate for incorporation into complex chemical systems and functional materials.

In the realm of systems chemistry , this aniline derivative could be utilized as a component in self-assembling systems or as a precursor for molecular switches. The interplay between the electron-donating amino and methylthio groups and the electron-withdrawing potential of the cyclopropyl (B3062369) ring can lead to interesting photophysical properties that could be exploited in the design of responsive materials.

For functional materials , polymers and oligomers derived from this compound could exhibit interesting electronic and optical properties. The presence of the sulfur atom suggests potential for coordination with metal ions, leading to the formation of metal-organic frameworks (MOFs) or conductive polymers.

Harnessing Computational Tools for Predictive Design

Computational chemistry is poised to play a pivotal role in guiding the future research of this compound. nih.govresearchgate.net Density functional theory (DFT) calculations can be employed to predict the molecule's reactivity, electronic properties, and conformational preferences. umn.edu

Illustrative Computational Predictions for Substituted Anilines:

| Computational Method | Predicted Property | Potential Application |

| DFT (B3LYP) | HOMO-LUMO energy gap | Prediction of electronic transitions and optical properties. researchgate.net |

| QSAR | Biological activity | Design of new drug candidates with improved efficacy. |

| Molecular Dynamics | Conformational analysis | Understanding receptor binding and designing conformationally constrained analogs. |

Such computational studies can help in the rational design of new derivatives with tailored properties, thereby accelerating the discovery process and reducing experimental costs. researchgate.net

Role in Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology offers a fertile ground for exploring the potential of this compound. The presence of the cyclopropyl group is particularly noteworthy, as this moiety is often incorporated into drug candidates to enhance metabolic stability and improve binding affinity. hyphadiscovery.comnih.gov

Future research at the chemistry-biology interface could focus on:

Medicinal Chemistry: The synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents. The scaffold could be a starting point for the development of kinase inhibitors, GPCR modulators, or antibacterial agents. The cyclopropyl group can impart favorable pharmacokinetic properties. hyphadiscovery.comnih.gov

Chemical Biology: The development of chemical probes based on the this compound scaffold to study biological processes. For instance, fluorescently labeled derivatives could be used to visualize specific cellular targets.

The exploration of this molecule's biological activity will be a key driver for future research and could lead to the discovery of novel bioactive compounds. nih.gov

Q & A

Q. What are the optimized synthetic routes for 4-Cyclopropyl-2-(methylthio)aniline, and how can researchers improve yield and purity?

The synthesis typically involves sequential functionalization of the aniline core. A common approach includes:

Nitration and Thioether Formation : Introduce the methylthio group via nucleophilic substitution (e.g., using methanethiol and a base) at the ortho position of 4-cyclopropylaniline.

Cyclopropane Introduction : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) or cyclopropanation reagents (e.g., diazomethane derivatives) to attach the cyclopropyl group.

Purification : Chromatography or recrystallization to isolate the product.

Key Considerations :

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

A multi-technique approach ensures structural confirmation:

- NMR :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 2.4–2.6 ppm (methylthio group), and δ 0.8–1.2 ppm (cyclopropyl protons).

- ¹³C NMR : Signals for cyclopropyl carbons (δ 8–12 ppm) and methylthio sulfur-adjacent carbon (δ 35–40 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 193 (C₁₀H₁₃NS⁺).

- HPLC : Use a C18 column with a methanol/water gradient (70:30) for purity assessment (>98%) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Enzyme Inhibition : Test against kinases (e.g., Protein Kinase A/B) using fluorometric assays. Compare IC₅₀ values with analogs (e.g., 2-(Isopropylthio)aniline IC₅₀ = 15–30 µM).

- Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus (concentration range: 10–100 µg/mL).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish safe thresholds .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and methylthio groups influence reactivity in cross-coupling reactions?

- Steric Effects : The cyclopropyl group’s rigidity may hinder access to the aromatic ring, reducing reaction rates in Buchwald-Hartwig aminations.

- Electronic Effects : The methylthio group’s electron-donating nature activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attacks.

Methodological Insight : - Use DFT calculations (B3LYP/6-31G*) to map electron density distributions.

- Compare reaction kinetics with 2-(Methylthio)aniline (lacking cyclopropyl) to isolate steric contributions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Purity Variations : Validate compound purity via HPLC before testing.

- Assay Conditions : Standardize buffer pH (7.4) and ATP concentrations (1 mM).

- Structural Confirmation : Re-characterize analogs with conflicting data using X-ray crystallography.

Example : If Analog A shows IC₅₀ = 10 µM in Study 1 but 25 µM in Study 2, verify both groups used identical enzyme isoforms .

Q. What computational strategies predict the metabolic stability of this compound?

- In Silico Tools :

- SwissADME : Predict CYP450 metabolism sites (e.g., oxidation of the methylthio group).

- Molecular Dynamics : Simulate binding to hepatic enzymes (e.g., CYP3A4) to estimate half-life.

- Experimental Validation : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.